Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 887254-70-8
VCID: VC7852259
InChI: InChI=1S/C17H18BrNO2/c1-17(2,14-9-6-10-15(18)11-14)19-16(20)21-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,19,20)
SMILES: CC(C)(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C17H18BrNO2
Molecular Weight: 348.2

Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate

CAS No.: 887254-70-8

Cat. No.: VC7852259

Molecular Formula: C17H18BrNO2

Molecular Weight: 348.2

* For research use only. Not for human or veterinary use.

Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate - 887254-70-8

Specification

CAS No. 887254-70-8
Molecular Formula C17H18BrNO2
Molecular Weight 348.2
IUPAC Name benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate
Standard InChI InChI=1S/C17H18BrNO2/c1-17(2,14-9-6-10-15(18)11-14)19-16(20)21-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,19,20)
Standard InChI Key CGRWRJTWKLTVNA-UHFFFAOYSA-N
SMILES CC(C)(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate is defined by the IUPAC name benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate and is alternatively identified by its SMILES notation CC(C)(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2\text{CC(C)(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2} . The molecule consists of a propan-2-yl backbone substituted with a 3-bromophenyl group and a carbamate functional group protected by a benzyl moiety. Key identifiers include:

PropertyValueSource
CAS Number887254-70-8
Molecular FormulaC17H18BrNO2\text{C}_{17}\text{H}_{18}\text{BrNO}_2
Molecular Weight348.23 g/mol
InChIKeyCGRWRJTWKLTVNA-UHFFFAOYSA-N

The bromine atom at the meta position of the phenyl ring enhances the compound’s electrophilic character, facilitating cross-coupling reactions such as Suzuki-Miyaura couplings .

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via nucleophilic substitution between 2-(3-bromophenyl)propan-2-amine and benzyl chloroformate under basic conditions . A representative reaction is:

2-(3-Bromophenyl)propan-2-amine+Benzyl chloroformateBaseBenzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate+HCl\text{2-(3-Bromophenyl)propan-2-amine} + \text{Benzyl chloroformate} \xrightarrow{\text{Base}} \text{Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate} + \text{HCl}

This method parallels strategies reported for structurally related benzofuran derivatives, where one-pot syntheses optimize yield and purity . The tertiary amine’s steric hindrance necessitates prolonged reaction times or elevated temperatures to achieve complete conversion.

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

The compound’s carbamate group enhances metabolic stability compared to free amines, a critical feature in prodrug development. For example, carbamate-protected amines resist premature hydrolysis in vivo, enabling targeted drug release . Additionally, the bromine atom serves as a handle for introducing pharmacophores via cross-coupling, as seen in kinase inhibitor syntheses .

Polymer Science

Carbamates contribute to polyurethane and polyurea syntheses, where they act as chain extenders. The bromophenyl moiety may impart flame retardancy, a property leveraged in materials engineering .

Comparative Analysis with Structural Analogs

The compound’s properties are contextualized against related derivatives:

CompoundSubstituentKey Differences
Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamatePara-bromineAltered electronic distribution; reduced steric effects
Ethyl N-[2-(3-bromophenyl)propan-2-yl]carbamateEthoxy groupIncreased hydrophilicity; lower stability
Benzyl N-[2-(3-chlorophenyl)propan-2-yl]carbamateChlorine substituentWeaker electrophilicity; lower molecular weight

The meta-bromine configuration in Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate optimizes steric and electronic effects for synthetic versatility .

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